methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate
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Overview
Description
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate is an organic compound with the molecular formula C10H12O2S It is a derivative of benzothiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methyl ester group at the 7th position of the tetrahydrobenzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate can be synthesized through several synthetic routes. One common method involves the chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using triethylsilane (Et3SiH) and iodine (I2) as reducing agents . The reaction conditions typically involve the use of an acid or Lewis acid catalyst to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiophene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For example, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes. In cancer research, the compound’s derivatives may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a methyl ester.
Benzo[b]thiophene: Lacks the tetrahydro ring and ester group, making it less versatile in certain chemical reactions.
Uniqueness
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate is unique due to its combination of a sulfur-containing heterocycle and a methyl ester group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTVBBDWXGWBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=C1SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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